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Abstract

G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the
central nervous system. It exhibits high constitutive activity, primarily signaling through the Gas
protein to stimulate cyclic AMP (cAMP) production. While its endogenous ligand remains
unknown, research has revealed a significant and functionally relevant interaction with the
melatonin receptor type 2 (MTNR1B or MT2). This technical guide provides an in-depth
overview of the known interactions of GPR61, focusing on quantitative data, detailed
experimental methodologies, and visualization of the associated signaling pathways.

GPR61 Receptor Interaction Profile

Currently, the most well-documented interaction partner for GPR61 is the melatonin receptor
MT2. Evidence suggests that GPR61 and MT2 can form heteromers, leading to reciprocal
modulation of their signaling functions.[1][2][3][4] This interaction is of significant interest due to
the potential for allosteric modulation and the development of drugs targeting this receptor
complex.

GPR61 and Melatonin Receptor MT2 (MTNR1B)
Heteromerization
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Studies have demonstrated the formation of heteromers between GPR61 and MT2 in living
cells.[1][2][3][4] This was confirmed using co-immunoprecipitation and Bioluminescence
Resonance Energy Transfer (BRET) assays. The BRET saturation curve for the GPR61-MT2
interaction indicates a specific and saturable interaction, characteristic of receptor
heteromerization.[2]

The functional consequence of this heteromerization is a reciprocal regulation of signaling. Co-
expression of GPR61 with MT2 has been shown to inhibit melatonin-induced (-arrestin2
recruitment to the MT2 receptor.[1][2][3][4] Furthermore, activation of the MT2 receptor by
melatonin can, in turn, decrease the elevated cAMP levels caused by the constitutive activity of
GPR61.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding GPR61 interactions and

modulation.
Interacting . BRETmax BRET50
Cell Line Method Reference
Partner (mBU) (YFPIRIluc)
MTNR1B
HEK293T BRET 685 0.12 +£0.03 [2]
(MT2)

BRETmax represents the maximal BRET signal, indicative of the maximum interaction between
the two receptors. BRET50 is the ratio of acceptor (YFP) to donor (Rluc) expression required to
reach 50% of the BRETmax, reflecting the affinity of the interaction.

Table 2: GPR61 Inverse Agonist Potency

Compound Assay Type Cell Line IC50 (nM) Reference

Compound 1 CAMP Assay HEK293 11 [6]

IC50 is the concentration of the inverse agonist required to inhibit 50% of the constitutive
activity of GPR61.
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Signaling Pathways

GPR61 is known to be constitutively active and couples to the Gas protein, leading to the
activation of adenylyl cyclase and subsequent production of cAMP.[6] The interaction with MT2
introduces a layer of cross-regulation.
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Caption: Constitutive signaling pathway of GPR61.
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Caption: Functional consequences of GPR61-MT2 heteromerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize
GPRG61 interactions.

Bioluminescence Resonance Energy Transfer (BRET)
Assay for Heteromerization

This protocol is adapted from the methodology used to demonstrate GPR61-MT2
heteromerization.[2]
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Obijective: To detect the proximity between GPR61 and a potential interacting partner in living
cells.

Principle: BRET is a non-radiative energy transfer process occurring between a bioluminescent
donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent
Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal with
increasing acceptor expression for a constant donor expression indicates a specific interaction.

Methodology:

e Plasmid Constructs:

o GPR61 is C-terminally tagged with Rluc (GPR61-Rluc) to serve as the BRET donor.

o The potential interacting partner (e.g., MT2) is C-terminally tagged with YFP (MT2-YFP) to
act as the BRET acceptor.

o A non-interacting protein also tagged with YFP (e.g., CCR5-YFP) is used as a negative
control.

e Cell Culture and Transfection:

o HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum.

o Cells are transiently co-transfected with a constant amount of the GPR61-Rluc plasmid
and increasing amounts of the YFP-tagged receptor plasmid using a suitable transfection
reagent (e.g., polyethylenimine).

e BRET Measurement:

o 48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g.,
phosphate-buffered saline).

o Cells are distributed into a 96-well white microplate.

o The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5
MM,
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o Light emissions are immediately measured using a microplate reader capable of detecting
both the donor emission (around 485 nm) and the acceptor emission (around 530 nm).

o Data Analysis:

o The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor
(YFP) to the light intensity emitted by the donor (Rluc).

o The net BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the
donor from the BRET ratio of cells expressing both donor and acceptor.

o For saturation curves, the net BRET ratio is plotted against the ratio of total YFP
fluorescence to total Rluc luminescence. The data are then fitted to a non-linear
regression equation assuming a single binding site to determine the BRETmax and
BRET50 values.
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Caption: Experimental workflow for the BRET assay.

cAMP Assay for Functional Characterization
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This protocol is based on the methodology used to determine the potency of a GPR61 inverse
agonist.[6]

Objective: To measure changes in intracellular cCAMP levels in response to compounds acting
on GPR61.

Principle: GPR61 constitutively activates Gas, leading to increased adenylyl cyclase activity
and cAMP production. Inverse agonists will inhibit this basal activity, causing a decrease in
intracellular cAMP. This change in cAMP concentration can be quantified using various
methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.

Methodology (HTRF-based):
e Cell Culture:

o HEK293 cells stably or transiently expressing GPR61 are cultured in an appropriate
medium.

e Compound Treatment:

o Cells are harvested, washed, and resuspended in a stimulation buffer containing a
phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

o Cells are seeded into a 384-well microplate.
o Serial dilutions of the test compound (e.g., an inverse agonist) are added to the wells.
e Cell Lysis and cAMP Detection:

o After an incubation period (e.g., 30 minutes at room temperature), a lysis buffer containing
the HTRF detection reagents is added. These reagents typically include a cAMP-specific
antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a CAMP analog
labeled with an acceptor fluorophore (e.g., d2).

¢ HTRF Measurement:

o The plate is incubated to allow for the competitive binding of cellular cAMP and the d2-
labeled cAMP to the antibody.
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o The plate is read on an HTRF-compatible reader, which excites the donor and measures
the emission from both the donor and the acceptor.

o Data Analysis:

o The HTRF ratio (acceptor emission / donor emission) is calculated. This ratio is inversely
proportional to the amount of cAMP produced by the cells.

o The data are normalized to the signal from vehicle-treated cells (representing 100%
constitutive activity) and a maximal inhibition control.

o The normalized data are plotted against the logarithm of the compound concentration, and
a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter
logistic equation) to determine the IC50 value.
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Caption: Workflow for a HTRF-based cAMP assay.

Conclusion
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The study of GPR61 receptor interactions is a burgeoning field with significant therapeutic
potential. The well-characterized heteromerization with the MT2 receptor provides a compelling
example of how an orphan receptor can be integrated into existing signaling networks, offering
novel avenues for drug discovery. The availability of a potent inverse agonist further enables
the pharmacological dissection of GPR61 function. The protocols and data presented in this
guide serve as a comprehensive resource for researchers aiming to further unravel the
complexities of GPR61 biology and its role in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12375188?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28827538/
https://pubmed.ncbi.nlm.nih.gov/28827538/
https://www.researchgate.net/publication/319204487_Orphan_GPR61_GPR62_and_GPR135_receptors_and_the_melatonin_MT_2_receptor_reciprocally_modulate_their_signaling_functions
https://www.researchgate.net/figure/Heteromer-formation-of-MT-2-with-GPR61-GPR62-and-GPR135-in-living-HEK-293-T-cells-A-C_fig3_319204487
https://ouci.dntb.gov.ua/en/works/4EE8yX04/
https://ouci.dntb.gov.ua/en/works/4EE8yX04/
https://www.researchgate.net/figure/Cross-talk-between-melatonin-receptors-and-orphan-GPCRs-A-Heteromerization-of-MT-1_fig2_324232772
https://www.biorxiv.org/content/10.1101/2023.05.01.538732v1.full-text
https://www.benchchem.com/product/b12375188#gpr61-interaction-with-other-receptors
https://www.benchchem.com/product/b12375188#gpr61-interaction-with-other-receptors
https://www.benchchem.com/product/b12375188#gpr61-interaction-with-other-receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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